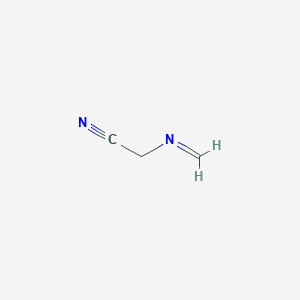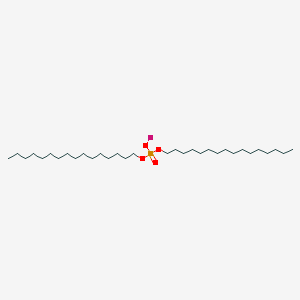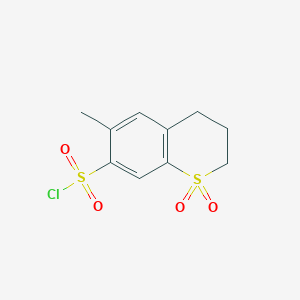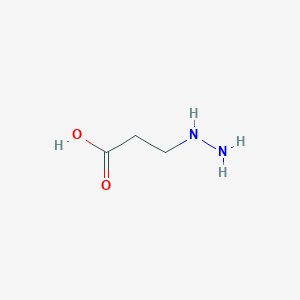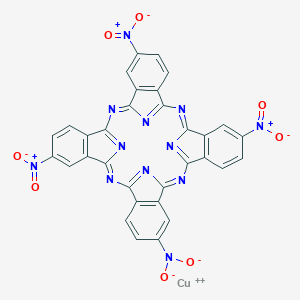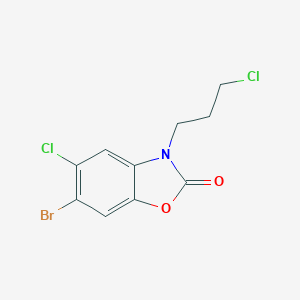
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins in the target organism. This results in the disruption of various metabolic pathways, leading to the death of the organism.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has significant biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have insecticidal and herbicidal properties.
実験室実験の利点と制限
One of the main advantages of using 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve the desired effect. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
将来の方向性
There are several future directions for the research on 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a pesticide and herbicide for agricultural applications. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has significant potential in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and ensure its safe use in various applications.
合成法
The synthesis of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- involves the reaction of 6-bromo-5-chloro-3-(3-chloropropyl) benzoxazolinone with a suitable reagent. The reaction can be carried out under different conditions, depending on the desired outcome. The yield and purity of the compound can be improved by optimizing the reaction conditions.
科学的研究の応用
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of bioactive compounds, such as antitumor agents and anti-inflammatory drugs. It has also been investigated for its potential as a pesticide and herbicide.
特性
CAS番号 |
18845-23-3 |
|---|---|
製品名 |
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- |
分子式 |
C10H8BrCl2NO2 |
分子量 |
324.98 g/mol |
IUPAC名 |
6-bromo-5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrCl2NO2/c11-6-4-9-8(5-7(6)13)14(3-1-2-12)10(15)16-9/h4-5H,1-3H2 |
InChIキー |
MAWIJICIKRZZIT-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl |
正規SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl |
その他のCAS番号 |
18845-23-3 |
同義語 |
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




